molecular formula C12H16N2OS B11804160 2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11804160
M. Wt: 236.34 g/mol
InChI Key: GBHDLYKWGLXKER-UHFFFAOYSA-N
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Description

2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that contains both a pyridine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-mercapto-5-methylpyridine with piperidine-1-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyridine and piperidine rings, such as:

  • 2-(6-Mercapto-5-methylpyridin-3-yl)piperidine
  • 2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-ol

Uniqueness

What sets 2-(6-Mercapto-5-methylpyridin-3-yl)piperidine-1-carbaldehyde apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2OS/c1-9-6-10(7-13-12(9)16)11-4-2-3-5-14(11)8-15/h6-8,11H,2-5H2,1H3,(H,13,16)

InChI Key

GBHDLYKWGLXKER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=S)C2CCCCN2C=O

Origin of Product

United States

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